molecular formula C10H8N2 B8713429 3,4'-Bipyridine CAS No. 4394-11-0

3,4'-Bipyridine

Cat. No. B8713429
CAS RN: 4394-11-0
M. Wt: 156.18 g/mol
InChI Key: YTEIHWVCQJZNEN-UHFFFAOYSA-N
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Patent
US03997708

Procedure details

3,4'-bipyridine; 4,4'-bipyridine; quinoline; isoquinoline;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH:12]=CN=[CH:9][CH:8]=2)[CH:2]=1.[N:13]1C=CC(C2C=CN=CC=2)=C[CH:14]=1.N1C2C(=CC=CC=2)C=CC=1.C1C2C(=CC=CC=2)C=CN=1>>[N:13]1[CH:14]=[CH:9][CH:8]=[C:7]([C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)[CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)C1=CC=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)C1=CC=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC=CC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1=CC(=CC=C1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.